BenchChemオンラインストアへようこそ!

2-(1H-pyrrol-1-yl)benzo[d]thiazole

Aldose reductase inhibition Diabetic complications Enzyme inhibitor design

2-(1H-Pyrrol-1-yl)benzo[d]thiazole (CAS 383142-27-6; molecular formula C11H8N2S; molecular weight 200.26 g/mol) is an N-pyrrolyl-substituted benzothiazole building block belonging to the broader class of fused sulfur‑ and nitrogen‑containing heterocycles. The compound features a pyrrole ring attached via its nitrogen atom to the C2 position of the benzothiazole core, distinguishing it from C-linked pyrrolyl isomers such as 2-(1H-pyrrol-2-yl)benzo[d]thiazole (CAS 54584-09-7).

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
Cat. No. B12870752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)benzo[d]thiazole
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N3C=CC=C3
InChIInChI=1S/C11H8N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-8H
InChIKeyXXHJABOPNDFQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrol-1-yl)benzo[d]thiazole (CAS 383142-27-6): Procurement-Relevant Overview of a Versatile N-Pyrrolyl Benzothiazole Scaffold


2-(1H-Pyrrol-1-yl)benzo[d]thiazole (CAS 383142-27-6; molecular formula C11H8N2S; molecular weight 200.26 g/mol) is an N-pyrrolyl-substituted benzothiazole building block belonging to the broader class of fused sulfur‑ and nitrogen‑containing heterocycles . The compound features a pyrrole ring attached via its nitrogen atom to the C2 position of the benzothiazole core, distinguishing it from C-linked pyrrolyl isomers such as 2-(1H-pyrrol-2-yl)benzo[d]thiazole (CAS 54584-09-7) . Its logP of 3.09 and polar surface area (PSA) of 46.06 Ų place it in a favorable physicochemical space for medicinal chemistry applications, particularly as a scaffold for aldose reductase inhibitors and DNA gyrase inhibitors [1].

Why 2-(1H-Pyrrol-1-yl)benzo[d]thiazole Cannot Be Casually Substituted: Key Differentiation from C-Linked Analogs and Other N-Heterocyclic Benzothiazoles


Subtle changes to the heterocyclic appendage at the benzothiazole C2 position produce profound differences in electronic structure, target engagement, and application scope. The N-pyrrolyl linkage in 2-(1H-pyrrol-1-yl)benzo[d]thiazole establishes a distinct electron distribution compared to its C-linked isomer 2-(1H-pyrrol-2-yl)benzo[d]thiazole, directly affecting both biological target recognition (e.g., aldose reductase binding pockets) and materials properties (e.g., nonlinear optical hyperpolarizability) [1]. Replacing the pyrrole with phenyl, imidazole, or pyrazole alters hydrogen-bonding capability, metabolic stability, and synthetic derivatization pathways—each substitution yielding a fundamentally different SAR trajectory [2]. The quantitative evidence below demonstrates that structurally similar benzothiazole derivatives can differ by orders of magnitude in potency within the same assay system, underscoring the procurement risk of unvalidated analog swapping [3].

2-(1H-Pyrrol-1-yl)benzo[d]thiazole: Quantitative Comparator Evidence for Procurement Decision-Making


Aldose Reductase Inhibition: N-Pyrrolylbenzothiazole-Acetic Acid Derivatives Achieve Sub-50 nM Potency, Surpassing Non-Benzothiazole ARIs

The acetic acid derivative of 2-(1H-pyrrol-1-yl)benzo[d]thiazole—(3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (compound 6 in Zaher et al., 2002)—inhibits human aldose reductase (ALR2) with 50% inhibition at 49 nM [1]. A second derivative, (4-benzothiazol-2-yl-2-benzoylpyrrol-1-yl)acetic acid (compound 9), achieves 50% inhibition at 45 nM [2]. These values are approximately 80-fold more potent than the clinically used aldose reductase inhibitor epalrestat (reported IC50 ~3.99 μM for structurally related benzothiazole-thiazolidinone hybrids) [3]. Importantly, the non-benzothiazole comparator (3-benzoylpyrrol-1-yl)acetic acid is a weaker ARI, and its C-2 isomer is comparatively weaker still, directly validating the bioisosteric advantage of the benzothiazole-for-carbonyl replacement strategy embodied in this scaffold [1].

Aldose reductase inhibition Diabetic complications Enzyme inhibitor design

Physicochemical Differentiation: N-Pyrrolyl vs. C-Pyrrolyl Isomers Exhibit Distinct LogP and Polar Surface Area, Impacting Permeability and Target Engagement

2-(1H-Pyrrol-1-yl)benzo[d]thiazole (N-linked isomer) possesses a calculated logP of 3.09 and a polar surface area (PSA) of 46.06 Ų . In contrast, its C-linked regioisomer 2-(1H-pyrrol-2-yl)benzo[d]thiazole (CAS 54584-09-7) bears the pyrrole attached via a carbon–carbon bond, altering the hydrogen-bond donor/acceptor profile and the electronic conjugation pathway . The N-pyrrolyl attachment eliminates the pyrrole N–H hydrogen bond donor, reducing PSA relative to the C-linked analog and potentially improving membrane permeability while also modifying the compound's reactivity toward electrophilic substitution and metal-catalyzed cross-coupling reactions . This electronic difference is critical: the N-linked scaffold places the pyrrole's electron-rich π-system in direct conjugation with the benzothiazole, whereas the C-linked isomer introduces a twist due to steric hindrance at the biaryl junction, altering both UV absorption and target binding geometry.

Physicochemical profiling Drug-likeness Isomer comparison

DNA Gyrase B Inhibition: Benzothiazole-2-pyrrolamide Derivatives Achieve Sub-10 nM Potency Against M. tuberculosis Gyrase

Derivatives built upon the 2-(1H-pyrrol-1-yl)benzo[d]thiazole scaffold—specifically 2-pyrrolamidobenzothiazoles—have demonstrated exceptional DNA gyrase inhibitory activity. Compound 51 (a 2-pyrrolamidobenzothiazole) inhibits M. tuberculosis DNA gyrase with an IC50 of 4.1 nM and E. coli DNA gyrase with an IC50 below 10 nM, with selectivity for bacterial topoisomerases over human isoforms [1]. In a related benzothiazole-pyrrole-2-carboxamide series, compound 15a inhibits E. coli DNA gyrase with an IC50 of 9.5 nM and displays antibacterial activity against E. faecalis (MIC = 3.13 μM) [2]. These potencies rival or exceed those of clinical fluoroquinolones, positioning the 2-pyrrolylbenzothiazole chemotype as a privileged scaffold for narrow-spectrum antimycobacterial development [1][2].

Antibacterial drug discovery DNA gyrase inhibition Mycobacterium tuberculosis

Nonlinear Optical (NLO) Performance: Thienylpyrrolyl-Benzothiazole Chromophores Balance High Hyperpolarizability with Thermal Stability Superior to Imidazole and Oxazole Analogs

Thienylpyrrolyl-benzothiazole chromophores derived from the 2-(1H-pyrrol-1-yl)benzo[d]thiazole core exhibit strong second-order nonlinear optical (NLO) responses. Hyper-Rayleigh scattering measurements on chromophores 6b and 6c (featuring the thienylpyrrolyl-benzothiazole architecture) demonstrate that strong nonlinearity (high first hyperpolarizability β) is balanced by excellent thermal stability as measured by thermogravimetric analysis (TGA), making them suitable for practical NLO device applications [1]. Crucially, comparative studies across heterocyclic acceptor systems have established the following NLO response strength order: thiazoles > oxazoles > imidazoles [1]. This means that 2-(1H-pyrrol-1-yl)benzo[d]thiazole-based chromophores intrinsically outperform their benzoxazole and benzimidazole counterparts in second-order NLO efficiency, a direct consequence of the benzothiazole ring's superior electron-accepting character [1][2].

Nonlinear optics Second-order NLO chromophores Thermal stability

Regioselective C2-H Functionalization: The N-Pyrrolylbenzothiazole Core Enables Phosphonium Salt-Mediated Derivatization Distinct from C-Linked Analogs

2-(1H-Pyrrol-1-yl)benzo[d]thiazole undergoes regioselective C2-H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts, which then react with a wide range of O- and N-centered nucleophiles to yield the corresponding ethers, amines, and C–N biaryls . This synthetic handle is absent in C-linked pyrrolyl isomers (e.g., 2-(1H-pyrrol-2-yl)benzo[d]thiazole), where the C2 position is already occupied by a carbon substituent, precluding this phosphonium salt activation pathway [1]. The ability to chemoselectively functionalize the benzothiazole core at the C2 position while retaining the N-pyrrolyl appendage intact offers a distinct advantage for library synthesis, enabling parallel derivatization strategies that are not accessible with C-arylated benzothiazole analogs .

Synthetic methodology C–H functionalization Late-stage diversification

Antiproliferative Activity: Benzothiazole-Pyrrole Conjugates Induce G2/M Arrest and Modulate Ras/MEK/ERK Pathway in MCF-7 Breast Cancer Cells at Low Micromolar Concentrations

A series of benzothiazole-pyrrole conjugates (4a–r) structurally related to 2-(1H-pyrrol-1-yl)benzo[d]thiazole were evaluated for antiproliferative activity against the MCF-7 breast cancer cell line [1]. Compounds 4a, 4c, 4e, 4g–j, 4m, 4n, 4o, and 4r exhibited significant cytotoxic effects at 2–4 μM concentrations, with FACS analysis demonstrating G2/M phase cell cycle arrest [1]. Notably, compound 4o downregulated oncogenic Ras expression and its downstream effectors MEK1, ERK1/2, p38 MAPK, and VEGF, while increasing caspase-9 expression, confirming apoptosis induction [1]. This mechanistic profile—simultaneous cell cycle arrest and Ras pathway modulation—represents a dual-action antiproliferative mechanism that distinguishes this chemotype from conventional cytotoxic agents such as doxorubicin or paclitaxel, which typically engage a single predominant pathway [1][2].

Anticancer drug discovery Cell cycle arrest Ras/MEK/ERK pathway

Optimal Procurement Scenarios for 2-(1H-Pyrrol-1-yl)benzo[d]thiazole Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization for Diabetic Complications

Programs targeting aldose reductase (ALR2) for diabetic neuropathy, retinopathy, or cardiomyopathy should prioritize the 2-(1H-pyrrol-1-yl)benzo[d]thiazole scaffold based on its validated 45–49 nM inhibitory range (via acetic acid derivatives), which represents an ~80-fold improvement over thiazolidinedione-based ARIs [1]. The bioisosteric relationship between the benzothiazole ring and the carbonyl group of earlier pyrrolylacetic acid ARIs provides a rational design trajectory that is not available with phenyl- or imidazole-substituted benzothiazole analogs. Procurement of the unsubstituted core scaffold enables systematic SAR exploration at the pyrrole N-1 and benzothiazole C6 positions to optimize potency and selectivity versus aldehyde reductase (ALR1).

Anti-Tuberculosis Drug Discovery Targeting DNA Gyrase B

Research groups developing narrow-spectrum antimycobacterial agents should select 2-(1H-pyrrol-1-yl)benzo[d]thiazole as a core scaffold for DNA gyrase B inhibitor design, given that structurally related 2-pyrrolamidobenzothiazoles achieve sub-10 nM IC50 values against M. tuberculosis DNA gyrase with selectivity over human topoisomerases [1]. The scaffold's demonstrated MIC values in the low micromolar range against E. faecalis and efflux-impaired E. coli provide a starting point for further optimization of antibacterial potency and spectrum. The N-pyrrolyl architecture enables straightforward installation of the pyrrolamide side chain critical for gyrase B ATPase pocket occupancy.

Nonlinear Optical (NLO) Chromophore Development for Photonic Devices

Materials science programs developing second-order NLO chromophores for electro-optic modulators or frequency doublers should procure 2-(1H-pyrrol-1-yl)benzo[d]thiazole as the electron-acceptor building block, leveraging the established superiority of benzothiazole-based chromophores over benzoxazole and benzimidazole analogs in hyperpolarizability [1]. The documented thermal stability of thienylpyrrolyl-benzothiazole chromophores 6b and 6c addresses the critical device-fabrication requirement for chromophores that survive poling temperatures without degradation, a failure point commonly encountered with less thermally robust donor-acceptor systems.

Late-Stage Diversification Libraries via C2-H Phosphonium Salt Activation

Medicinal chemistry groups building focused libraries for hit-to-lead optimization should select the N-pyrrolylbenzothiazole scaffold specifically for its compatibility with triphenylphosphine-mediated C2-H functionalization, enabling rapid access to C2-ether, C2-amine, and C2-biaryl derivatives from a single starting material [1]. This synthetic strategy is unavailable for C-arylated benzothiazole analogs such as 2-phenylbenzo[d]thiazole or 2-(1H-pyrrol-2-yl)benzo[d]thiazole, making the N-pyrrolyl variant uniquely suited for parallel synthesis workflows where C2 diversification is a key SAR vector.

Quote Request

Request a Quote for 2-(1H-pyrrol-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.